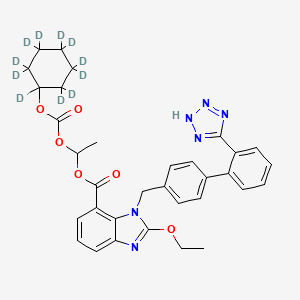
Candesartan Cilexetil-d11
概要
説明
Candesartan Cilexetil is an angiotensin receptor blocker used to treat hypertension, systolic hypertension, left ventricular hypertrophy, and delay progression of diabetic nephropathy . It is administered orally as a prodrug, which is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract .
Synthesis Analysis
The synthesis of Candesartan Cilexetil involves the preparation of the key intermediate: methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate . The process also involves the formation of particles in the nanorange lower than 300 nm .Molecular Structure Analysis
Candesartan Cilexetil has a molecular formula of C33H34N6O6 . It has a complex structure with multiple functional groups, including a benzimidazole ring and a tetrazole ring .Chemical Reactions Analysis
Candesartan Cilexetil undergoes hydrolysis and transesterification reactions during the solid phase extraction procedure . The forced degradation studies of Candesartan Cilexetil have shown improved dissolution indicating instant formation of nanocrystals along with amorphization .Physical And Chemical Properties Analysis
Candesartan Cilexetil has a density of 1.4±0.1 g/cm3, a boiling point of 843.3±75.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.1 mmHg at 25°C . It also has a molar refractivity of 165.5±0.5 cm3 and a polar surface area of 143 Å2 .科学的研究の応用
Self-Nanoemulsifying Drug Delivery Systems
Candesartan Cilexetil-d11 has been used in the development of self-nanoemulsifying drug delivery systems . The aim of this research was to improve the solubility, dissolution, and stability of Candesartan Cilexetil-d11, which has an absolute bioavailability of about 14–40% . The study found that the release rate and extent for all prepared formulations were significantly higher than the marketed tablet as well as plain drug powder .
Nanosuspension Formulation
Another application of Candesartan Cilexetil-d11 is in the formulation of nanosuspensions . The objective of this research was to enhance the oral bioavailability of Candesartan Cilexetil-d11, which is practically insoluble . The nanosuspension showed a particle size of 223.5±5.4 nm and a zeta potential of -32.2±0.6 mV . The saturation solubility of the nanosuspension was more than 20 times higher than that of the bulk drug .
Hypertension Treatment
Candesartan Cilexetil-d11 is used in the treatment of hypertension . In a study involving 140 patients with hypertension, significant reductions in diastolic blood pressure (DBP) and systolic blood pressure (SBP) were observed after 6 to 12 weeks of treatment with Candesartan Cilexetil-d11 .
Safety And Hazards
将来の方向性
Candesartan Cilexetil is being studied for its potential use in treating conditions such as stroke, migraine, atrial fibrillation, hypertrophy obstructive or nonobstructive cardiomyopathy, and diabetic or non-diabetic renal diseases . The future of Candesartan Cilexetil lies in its potential to treat a wider range of conditions beyond hypertension and heart failure.
特性
IUPAC Name |
1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)oxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O6/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38)/i4D2,5D2,6D2,10D2,11D2,24D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOSNRCGJFBJIB-XLHVCENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])OC(=O)OC(C)OC(=O)C2=C3C(=CC=C2)N=C(N3CC4=CC=C(C=C4)C5=CC=CC=C5C6=NNN=N6)OCC)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 49849589 | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

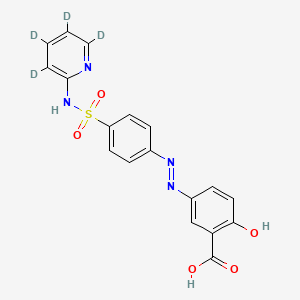
![3-{[(Pentan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B585355.png)
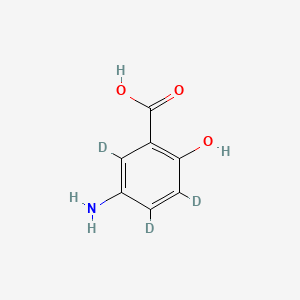

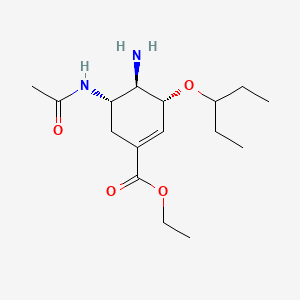
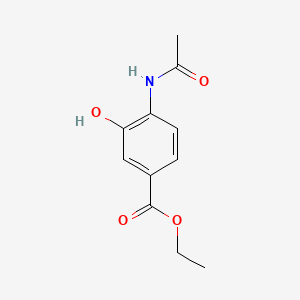

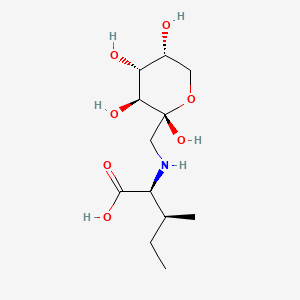
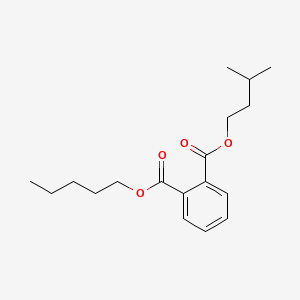
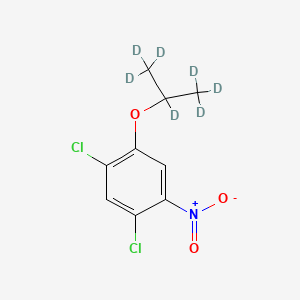
![methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B585374.png)